molecular formula C16H17Cl2N3OS B2843310 4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine CAS No. 339017-82-2

4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine

Cat. No.: B2843310
CAS No.: 339017-82-2
M. Wt: 370.29
InChI Key: AGCSFEMNYLPWSY-UHFFFAOYSA-N
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Description

4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a morpholine ring attached to a pyrimidine ring, which is further substituted with a 2,4-dichlorophenyl group and a methylthio group. The unique structure of this compound contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with 6-methyl-4-chloropyrimidine under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the chlorophenyl group.

    Substitution: The chlorophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, sodium hydride.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Dechlorinated products.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-[(2,4-Dichlorophenyl)methylthio]-6-methyl-4-pyrimidinyl]piperidine
  • 4-[2-[(2,4-Dichlorophenyl)methylthio]-6-methyl-4-pyrimidinyl]thiomorpholine

Uniqueness

Compared to similar compounds, 4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine exhibits unique properties due to the presence of the morpholine ring. This structural feature can influence its solubility, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3OS/c1-11-8-15(21-4-6-22-7-5-21)20-16(19-11)23-10-12-2-3-13(17)9-14(12)18/h2-3,8-9H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCSFEMNYLPWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=C(C=C(C=C2)Cl)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine
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4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine
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4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine
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4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine
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4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine
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4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine

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